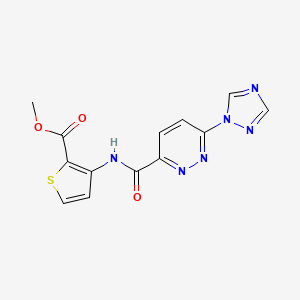
methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H10N6O3S and its molecular weight is 330.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It’s known that triazole derivatives can bind to various enzymes and receptors in biological systems, which could potentially explain their diverse biological activities .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,4-triazole moiety have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate are largely derived from its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Given the known properties of triazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
As a triazole derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Activité Biologique
Methyl 3-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.
Compound Overview
The compound contains a triazole ring , which is known for enhancing the biological activity of various molecules. The presence of this moiety can contribute to increased stability and bioactivity, making it a subject of interest in medicinal chemistry.
Antiproliferative Activity
Research has shown that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that a related triazole compound demonstrated an IC50 value of 9.6±0.7μM against human microvascular endothelial cells (HMEC-1), indicating potent activity compared to its parent compound which had an IC50 of 41±3μM .
Antimicrobial Properties
Another important aspect of this compound is its antimicrobial properties. A synthesis study involving triazole derivatives found that these compounds exhibited a broad spectrum of antimicrobial activity against various pathogens. The compounds showed significant inhibition rates against fungal growth compared to controls .
The mechanism of action for many triazole-containing compounds often involves interference with cellular processes such as DNA replication and protein synthesis. The triazole ring can act as a hydrogen bond acceptor and donor, enhancing interactions with biological targets . This property has been linked to the ability of these compounds to resist proteolytic cleavage and hydrolysis, contributing to their stability and efficacy in biological systems.
Table: Summary of Biological Activities
Propriétés
IUPAC Name |
methyl 3-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c1-22-13(21)11-8(4-5-23-11)16-12(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZOHBOSFAKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













